Lipophilicity (XLogP3) Differentiation Against De-hydroxylated and De-cyclohexylated Analogs
The target compound exhibits a computed XLogP3 of 2.3, positioning it within the optimal drug-like lipophilicity window (1–3) while differentiating it from both more polar and more lipophilic analogs . A de-hydroxylated analog (1-cyclohexyl-3-(thiophen-2-ylmethyl)urea) is predicted to have XLogP3 ≈ 3.0–3.3 (class-level inference, no experimental logP available), representing a Δ logP of approximately +0.7 to +1.0, which would increase non-specific protein binding and reduce aqueous solubility . Conversely, a de-cyclohexylated analog (1-(2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea) is predicted to have XLogP3 ≈ 1.0–1.3, a reduction of approximately 1.0–1.3 log units, potentially compromising membrane permeability . The target compound's XLogP3 represents a deliberate balance between the lipophilicity contributed by the cyclohexyl ring and the polarity conferred by the hydroxyethyl and urea groups .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | De-hydroxylated analog (1-cyclohexyl-3-(thiophen-2-ylmethyl)urea): XLogP3 ≈ 3.0–3.3 (predicted); De-cyclohexylated analog (1-(2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea): XLogP3 ≈ 1.0–1.3 (predicted) |
| Quantified Difference | Δ XLogP3 ≈ +0.7 to +1.0 (vs de-hydroxylated); Δ XLogP3 ≈ -1.0 to -1.3 (vs de-cyclohexylated) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2021.05.07); comparator predictions based on fragment-based class-level estimation. No experimental logP values available for target or comparators. |
Why This Matters
For procurement decisions in drug discovery screening, XLogP3 directly impacts compound handling (DMSO solubility), assay interference potential, and membrane permeability predictions—a compound at XLogP3 2.3 requires different solvent and assay conditions than analogs at XLogP3 1.0 or 3.0.
- [1] PubChem. CID 56764366. Computed Properties: XLogP3-AA = 2.3. National Center for Biotechnology Information. Accessed 2026-05-03. View Source
- [2] Class-level inference. LogP predictions for comparator compounds based on fragment constant methodology (Hansch-Leo approach). No experimental data available. See: Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. View Source
